

A Comparative Guide: Ro 31-8220 Versus Newer Generation PKC Inhibitors

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Compound of Interest

Compound Name: Ro 31-8220

Cat. No.: B1662845

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation Protein Kinase C (PKC) inhibitor, **Ro 31-8220**, with newer generation PKC inhibitors. We will delve into their performance, selectivity, and off-target effects, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the critical evaluation and replication of these findings.

Introduction to PKC Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC activity has been implicated in various diseases, most notably cancer. This has made PKC a compelling target for therapeutic intervention.

Ro 31-8220, a bisindolylmaleimide, was one of the earliest and most widely used PKC inhibitors. While instrumental in elucidating the roles of PKC in cellular processes, its utility has been hampered by a lack of isoform selectivity and significant off-target effects. In recent years, drug discovery efforts have focused on developing newer generation PKC inhibitors with improved selectivity and more favorable pharmacological profiles. This guide will compare and contrast **Ro 31-8220** with some of these newer agents.

Performance Comparison: Selectivity and Potency

The table below summarizes the inhibitory activity (IC₅₀ and K_i values) of **Ro 31-8220** and selected newer generation PKC inhibitors against various PKC isoforms and other kinases. Lower values indicate greater potency.

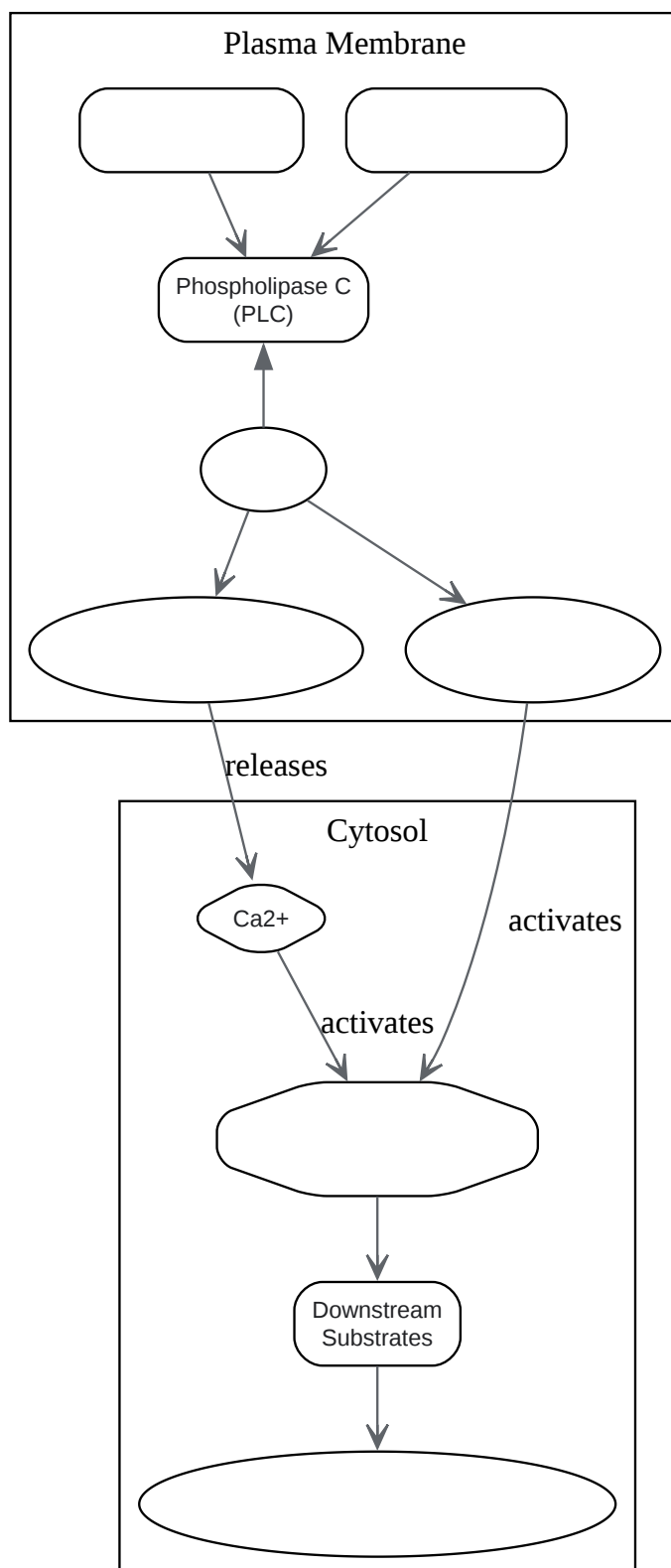
Inhibitor	Target	IC50 (nM)	Ki (nM)	Key Characteristics & Off-Target Effects
Ro 31-8220	PKCα	5[1][2]	-	Pan-PKC inhibitor. Also significantly inhibits MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM), and GSK3β (IC50 = 38 nM)[1][2]. It has been shown to have PKC-independent effects, such as inhibiting the expression of MKP-1 and activating JNK[2].
PKCβI	24[1][2]	-		
PKCβII	14[1][2]	-		
PKCγ	27[1][2]	-		
PKCε	24[1][2]	-		
Sotrastaurin (AEB071)	PKCα	-	0.95	Potent pan-PKC inhibitor with high affinity for classical and novel PKC isoforms. Does

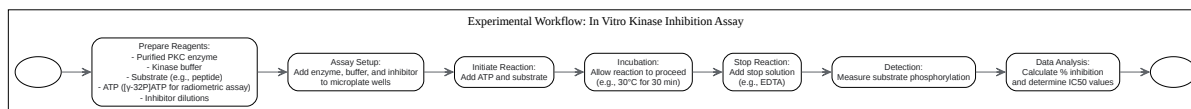
not significantly
inhibit atypical
PKC ζ .

PKC β	-	0.64		
PKC θ	-	0.22		
PKC δ	-	1.8-3.2 (mM)		
PKC ϵ	-	1.8-3.2 (mM)		
PKC η	-	1.8-3.2 (mM)		
Enzastaurin (LY317615)	PKC β	6	-	Selective for PKC β over other isoforms. At higher concentrations, it can inhibit other PKC isoforms.
PKC α	39	-		
PKC γ	83	-		
PKC ϵ	110	-		
Ruboxistaurin (LY333531)	PKC β 1	4.7	-	Highly selective for PKC β 1 and PKC β 2.
PKC β 2	5.9	-		

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and how their activity is assessed, the following diagrams are provided.





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References

- 1. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
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